molecular formula C10H14N2O B172214 1-(Pyridin-2-yl)piperidin-4-ol CAS No. 199117-78-7

1-(Pyridin-2-yl)piperidin-4-ol

Cat. No. B172214
M. Wt: 178.23 g/mol
InChI Key: UCNPUVAHPJTRPG-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

A solution of piperidin-4-ol (100 mg, 0.99 mmol), desired 2-chlorpyridine (0.99 mmol, 1.0 equiv.), and DIPEA (345 μL, 1.98 mmol) in isopropanol (1.5 mL) was heated by microwave irradiation at 160° C. for 2.5 h. The reaction was purified directly by silica gel chromatography to give the desired 3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ol (using 5-bromo-2-chloropyridine, 5′-bromo-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ol was isolated in 27% yield, 69.1 mg, 0.27 mmol; using 5-trifluoromethyl-2-chloropyridine, 5′-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-ol was isolated in 62% yield, 150.1 mg, 0.61 mmol).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
345 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.CCN(C(C)C)C(C)C>C(O)(C)C>[N:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
0.99 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
345 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purified directly by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCC(CC1)O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mmol
AMOUNT: MASS 69.1 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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